Methyl pyrazolo[1,5-a]pyridine-4-carboxylate
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Overview
Description
Methyl pyrazolo[1,5-a]pyridine-4-carboxylate is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]pyridine-4-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyridine scaffold . The reaction conditions are generally mild, and the yields are moderate to good.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and heterogeneous catalysts to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Methyl pyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl pyrazolo[1,5-a]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of fluorescent materials for optical applications.
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-a]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Methyl pyrazolo[1,5-a]pyridine-4-carboxylate can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines:
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a fused ring system but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern and are explored for their medicinal properties, including antituberculotic activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-11-8(7)4-5-10-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRUHZYILYXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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